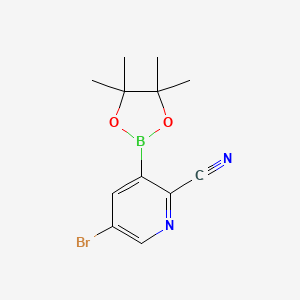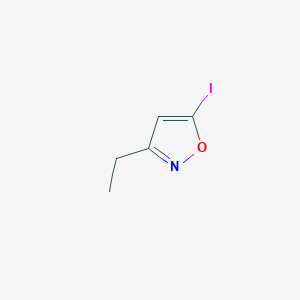
Methyl 3-amino-4-(butylamino)benzoate
Übersicht
Beschreibung
Methyl 3-amino-4-(butylamino)benzoate is a chemical compound with the CAS Number: 475489-75-9 . It has a molecular weight of 222.29 .
Synthesis Analysis
The synthesis of Methyl 3-amino-4-(butylamino)benzoate involves several steps. One method involves the use of magnesium sulfate and trifluoroacetic acid in ethanol at 20℃ for 24 hours . Another method involves the use of hydrogen in ethanol at 20℃ . There are also methods involving the use of ammonium formate and zinc in methanol at 20℃ .Molecular Structure Analysis
The InChI code for Methyl 3-amino-4-(butylamino)benzoate is1S/C12H18N2O2/c1-3-4-7-14-11-6-5-9 (8-10 (11)13)12 (15)16-2/h5-6,8,14H,3-4,7,13H2,1-2H3 . Chemical Reactions Analysis
The chemical reactions involving Methyl 3-amino-4-(butylamino)benzoate are complex and varied. Some involve the use of magnesium sulfate and trifluoroacetic acid in ethanol , while others involve the use of hydrogen in ethanol . There are also reactions that involve the use of ammonium formate and zinc in methanol .Physical And Chemical Properties Analysis
Methyl 3-amino-4-(butylamino)benzoate is a solid substance . .Wissenschaftliche Forschungsanwendungen
Synthesis Processes
Radiopharmaceutical Research
In the field of radiopharmaceuticals, G. F. Taylor et al. (1996) synthesized [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, utilizing Methyl 3-amino-4-(butylamino)benzoate in the process. This research is indicative of the compound's relevance in developing labeled compounds for medical imaging and diagnostic purposes (G. F. Taylor, Maria K. Hristova-Kazmierski, F. Ley, J. Kepler, 1996).
Molecular Structural Studies
The compound has been integral in studies focused on understanding molecular structures. J. Portilla et al. (2007) explored the hydrogen-bonded supramolecular structures in substituted 4-pyrazolylbenzoates, using derivatives of Methyl 3-amino-4-(butylamino)benzoate. This research sheds light on the compound's utility in probing and understanding complex molecular interactions (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, C. Glidewell, 2007).
Liquid Crystalline Mixtures
In material science, particularly in the study of liquid crystalline mixtures, M. Shahina et al. (2016) reported the use of methyl 3-amino-4-(butylamino)benzoate derivatives. Their research involved the preparation and study of liquid crystalline mixtures for evaluating molecular polarizability, highlighting the compound's importance in advanced materials research (M. Shahina, K. Fakruddin, C. M. Subhan, S. Rangappa, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-amino-4-(butylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-4-7-14-11-6-5-9(8-10(11)13)12(15)16-2/h5-6,8,14H,3-4,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWAHRYRPZTMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-(butylamino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1427768.png)
![methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate](/img/structure/B1427769.png)
![1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone](/img/structure/B1427771.png)






![2-[(4-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B1427783.png)
![Trimethyl-[2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazol-1-yl]methoxy]ethyl]silane](/img/structure/B1427784.png)

![(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1427788.png)
